(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one, more commonly known in research settings as R-L3 or R-L3, is a synthetic benzodiazepine enantiomer. [, , , , , , , , ] R-L3 has garnered significant interest within the scientific community for its role as a pharmacological tool in studying Kv7 potassium channels. [, , , , , , , , , , , , , , , ] This particular class of ion channels plays a crucial role in regulating cellular excitability, making R-L3 a valuable tool in investigating a range of physiological processes. [, , , ]
L-364,373 was developed as part of research aimed at identifying novel activators of potassium channels that could mitigate the risks of ventricular arrhythmias. The compound is categorized under membrane transporter/ion channel modulators, with a specific focus on potassium channels. Its Chemical Abstracts Service (CAS) number is 103342-82-1 .
The synthesis of L-364,373 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a benzodiazepine scaffold, which is modified to enhance its activity on potassium channels.
The specific synthetic route may vary based on the desired enantiomeric form of L-364,373, as different enantiomers can exhibit distinct pharmacological profiles .
L-364,373 has a complex molecular structure characterized by the following features:
L-364,373 primarily participates in biochemical reactions involving ion channels. Its activation of I(Ks) leads to significant physiological changes:
The mechanism by which L-364,373 exerts its effects involves several key processes:
L-364,373 has significant scientific applications due to its role as a potassium channel activator:
L-364,373 (chemical name: (3R)-1,3-dihydro-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with a molecular weight of 397.44 g/mol and the empirical formula C₂₅H₂₀FN₃O [1] [5] [9]. Its three-dimensional structure features a chiral center at the C3 position of the benzodiazepine ring, leading to the existence of (R) and (S) enantiomers (designated ZS1270B and ZS1271B, respectively) [4] [6]. This stereochemistry is pharmacologically critical: the (R)-enantiomer (L-364,373 or R-L3) acts as a potent Kv7.1 activator, while the (S)-enantiomer (S-L3) functions as an inhibitor [4] [6]. X-ray crystallography and molecular modeling confirm that the (R) configuration optimally positions the fluorophenyl and indolylmethyl moieties for interaction with Kv7.1’s voltage-sensing domain (VSD)-pore domain interface [8].
Table 1: Structural Features of L-364,373 Enantiomers
Feature | (R)-Enantiomer (L-364,373/R-L3/ZS_1270B) | (S)-Enantiomer (S-L3/ZS_1271B) |
---|---|---|
Absolute Configuration | R at C3 chiral center | S at C3 chiral center |
Effect on IKs | 30% enhancement (rabbit myocytes) | 45% suppression (rabbit myocytes) |
Effect on APD90 | 12% shortening (guinea pig ventricle) | 15% prolongation (guinea pig ventricle) |
Primary Mechanism | Kv7.1 channel activation | Kv7.1 channel inhibition |
L-364,373 binds directly to homomeric Kv7.1 channels at an interfacial site between the voltage-sensing domain (VSD) and the pore domain (PD). Key interactions involve residues in the S4-S5 linker (e.g., Leu273), the lower S4 segment (Arg243, Leu247), and the S5 helix (Tyr267, Leu271, Gly272) [6] [8]. Alanine scanning mutagenesis demonstrates that Tyr267 and Leu271 are critical for binding efficacy: mutation to alanine reduces L-364,373’s current-enhancing effect by >80% [8]. Binding stabilizes the activated ("up") state of the S4 voltage sensor and induces electro-mechanical uncoupling—a decoupling of the VSD movement from the pore domain’s conformational changes [8]. This is evidenced by voltage-clamp fluorometry (VCF) showing that L-364,373 slows S4 movement kinetics and reduces the fluorescence-voltage (F-V) relationship steepness, indicating altered voltage sensor energetics [8]. The binding affinity (EC₅₀) for Kv7.1 activation is 4.2 ± 3.5 µM [8].
Table 2: Key Kv7.1 Residues Mediating L-364,373 Effects
Residue (Domain) | Mutation | Effect on L-364,373 Efficacy | Proposed Role |
---|---|---|---|
Tyr267 (S5) | Y267A | >80% reduction | Hydrophobic interaction/VD coupling |
Leu271 (S5) | L271A | >80% reduction | Binding pocket stabilization |
Leu273 (S4-S5) | L273A | 60% reduction | Gating hinge modulation |
Arg243 (S4) | R243A | 50% reduction | Voltage-sensor engagement |
L-364,373 enhances the slow delayed rectifier potassium current (IKs) through dual voltage-dependent mechanisms:
Table 3: Electrophysiological Effects of L-364,373 on Kv7.1/IKs
Parameter | Control | + L-364,373 (1 µM) | Change |
---|---|---|---|
V₁/₂ of Activation | -20 ± 1 mV | -28 ± 1 mV | -8 mV shift |
Activation τfast (ms) | 585 ± 42 ms | 720 ± 38 ms | +23% |
Deactivation τslow (ms) | 1420 ± 210 ms | 3100 ± 340 ms | +118% |
Max. IKs Enhancement | Baseline | 212 ± 55% | >2-fold increase |
Coassembly of Kv7.1 with the auxiliary minK (KCNE1) subunit to form native IKs channels abolishes L-364,373’s efficacy [6] [8]. Electrophysiological studies in Xenopus oocytes show:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: